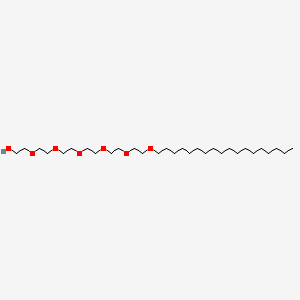

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol

説明

Contextualization within Oligoether and Amphiphilic Molecule Research

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol is classified as an oligoether due to the repeating ether linkages in its hydrophilic chain. This characteristic places it within a class of compounds extensively studied for their coordination chemistry and ability to form complexes with various ions. Furthermore, its structure, comprising a polar head group (the alcohol and polyether chain) and a nonpolar tail (the hydrocarbon chain), defines it as an amphiphilic molecule. Amphiphilic compounds are fundamental to a wide range of applications due to their self-assembling properties in aqueous and non-aqueous media, forming structures such as micelles and vesicles. nih.gov Research into amphiphilic oligoethers, like the subject of this article, is driven by the potential to create novel materials with tunable properties for applications in drug delivery, nanotechnology, and surface modification. nih.gov

Significance of Long-Chain Polyether Alcohols in Contemporary Materials Science

Long-chain polyether alcohols are gaining prominence in materials science for their ability to act as surfactants, emulsifiers, and stabilizers. nih.gov Their amphiphilic nature allows them to modify the interface between different phases, which is crucial in the formulation of a vast array of products. In materials science, these molecules are integral to the synthesis of structured materials, such as nanoparticles and nanogels, where they can control particle size and prevent aggregation. researchgate.net The presence of a hydroxyl group offers a reactive site for further chemical modification, enabling the creation of more complex polymer architectures and functional materials. The interplay between the hydrophobic and hydrophilic segments in these molecules dictates their self-assembly behavior, leading to the formation of ordered nanostructures that are of significant interest for advanced applications. nih.gov

Scope and Research Objectives for this compound

Research on this compound, also known by synonyms such as Hexaethylene glycol monostearyl ether and C18E6, is focused on several key areas. nih.gov A primary objective is to fully characterize its physicochemical properties, including its critical micelle concentration (CMC), aggregation behavior, and phase transitions in various solvents. Understanding these fundamental properties is essential for its application as a surfactant and stabilizer. Another research focus is its use in the controlled synthesis of nanomaterials, where it can act as a template or capping agent. researchgate.net Furthermore, its potential in biomedical applications, particularly in drug delivery systems, is an active area of investigation. researchgate.net The biocompatibility of the polyethylene (B3416737) glycol (PEG) chain makes it an attractive candidate for creating nanocarriers that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. mdpi.com

Chemical and Physical Properties

The properties of this compound are central to its function and applications in various fields of research.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 534.8 g/mol | PubChem nih.gov |

| Molecular Formula | C₃₀H₆₂O₇ | PubChem nih.gov |

| XLogP3 | 7.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 7 | PubChem nih.gov |

| Rotatable Bond Count | 32 | PubChem nih.gov |

| Exact Mass | 534.44955431 Da | PubChem nih.gov |

| Monoisotopic Mass | 534.44955431 Da | PubChem nih.gov |

| Topological Polar Surface Area | 75.6 Ų | PubChem nih.gov |

| Heavy Atom Count | 37 | PubChem nih.gov |

| Complexity | 385 | PubChem nih.gov |

Research Findings

Recent research has provided valuable insights into the behavior and potential applications of this compound and related long-chain polyether alcohols.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the ethoxylation of stearyl alcohol. This process involves the reaction of the alcohol with ethylene (B1197577) oxide in the presence of a catalyst. The number of ethylene oxide units can be controlled to produce a range of polyether alcohols with varying hydrophilic-lipophilic balance (HLB) values. Characterization of the final product is carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the chemical structure and purity.

Applications in Materials Science and Nanotechnology

The amphiphilic nature of this compound makes it a versatile tool in materials science. It is employed as a non-ionic surfactant in the formulation of emulsions and dispersions. chemicalbook.com In nanotechnology, it has been used as a stabilizing agent for the synthesis of metallic and metal oxide nanoparticles, preventing their agglomeration and controlling their size and morphology. researchgate.net The polyether chains can also be functionalized to introduce other chemical groups, allowing for the creation of smart materials that respond to external stimuli such as pH or temperature. nih.govmdpi.com

Compound Names Mentioned in this Article

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-29-30-37-28-26-35-24-22-33-20-18-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTZEQVWUZNMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062398 | |

| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-29-3 | |

| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 300 stearyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3,6,9,12,15,18 Hexaoxahexatriacontan 1 Ol

Retrosynthetic Analysis and Design Considerations for Oligoether Synthesis

Retrosynthetic analysis is a cornerstone in planning the synthesis of complex molecules like 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. For this specific oligoether, the primary disconnection points are the ether linkages.

Key Design Considerations:

Monodispersity: A significant challenge in oligoether synthesis is achieving a uniform chain length, avoiding a mixture of oligomers with varying numbers of ethylene (B1197577) glycol units. mdpi.com

Solubility: The long alkyl chain imparts hydrophobicity, while the oligo(ethylene glycol) segment provides hydrophilicity. Balancing these characteristics is crucial for the intended applications and purification strategies. acs.org

Protecting Groups: The terminal hydroxyl group requires protection during the synthesis to prevent unwanted side reactions. The choice of protecting group is critical and must be compatible with the reaction conditions and easily removable at the final stage.

A plausible retrosynthetic route would involve disconnecting the ether bond between the long alkyl chain and the oligoethylene glycol unit. This leads to two key synthons: an activated long-chain alkyl species and a pre-formed oligo(ethylene glycol) chain with a protected terminal hydroxyl group. Alternatively, an iterative approach, adding ethylene glycol units one by one, can be considered for precise length control. rsc.org

Multi-Step Synthesis Pathways for Long-Chain Ether Alcohols

The construction of long-chain ether alcohols like this compound typically involves a series of sequential reactions. youtube.com These multi-step pathways are designed to build the molecule piece by piece, ensuring high purity and structural integrity. youtube.com

The formation of the ether linkages is central to the synthesis. The Williamson ether synthesis is a classic and widely used method for this purpose. libretexts.org This reaction involves the coupling of an alkoxide with an alkyl halide. organic-chemistry.org

In the context of synthesizing this compound, the initial step could involve the reaction of a long-chain alkyl halide (e.g., 1-bromooctadecane) with the alkoxide of a protected hexa(ethylene glycol). Alternatively, a long-chain alcohol can be deprotonated to form an alkoxide, which then reacts with a tosylated or mesylated derivative of the protected hexa(ethylene glycol). researchgate.net

Acid-catalyzed dehydration of alcohols can also be employed to form symmetrical ethers, though this is less suitable for producing unsymmetrical ethers like the target compound due to the potential for statistical mixtures of products. libretexts.orgmasterorganicchemistry.com

Table 1: Common Etherification Strategies

| Reaction | Reactants | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Alkoxide + Alkyl Halide/Tosylate | Basic | High yield, versatile | Potential for elimination side reactions |

| Acid-Catalyzed Dehydration | Two alcohols | Acidic, Heat | Simple | Primarily for symmetrical ethers, risk of side reactions |

| Alkoxymercuration-Demercuration | Alkene + Alcohol | Hg(OAc)₂, NaBH₄ | Markovnikov addition | Use of toxic mercury reagents |

To achieve a defined number of ethylene glycol units, an iterative approach is often necessary. rsc.orgresearchgate.net This involves the sequential addition of monomer units to a growing polymer chain. researchgate.net This method provides excellent control over the final chain length, which is crucial for applications where monodispersity is critical. acs.orggoogle.com

One common strategy involves:

Protecting the hydroxyl group of a starting oligo(ethylene glycol) of a known length.

Activating the other terminal hydroxyl group (e.g., by converting it to a tosylate).

Reacting this activated oligomer with the alkoxide of another protected oligo(ethylene glycol) unit.

Deprotecting one end to allow for the next iteration.

This cycle can be repeated until the desired chain length is achieved. While providing excellent control, this method can be laborious and require multiple protection and deprotection steps.

While this compound itself is not chiral, the principles of stereoselective and regioselective synthesis are paramount in the broader context of complex polyol construction. organic-chemistry.orgnih.gov Regioselectivity, or the control of which position on a molecule reacts, is critical when dealing with polyfunctional molecules. numberanalytics.com For instance, in a diol, selectively reacting one hydroxyl group while leaving the other untouched is a common challenge. au.dkacs.org

In the synthesis of our target molecule, regioselectivity is crucial when attaching the long alkyl chain to the hexa(ethylene glycol) moiety. The reaction must occur specifically at one of the terminal hydroxyl groups. This is typically achieved by using a protecting group on the other terminus.

Protecting groups are temporary modifications to a functional group that prevent it from reacting during a chemical transformation. In the synthesis of this compound, the terminal hydroxyl group of the hexa(ethylene glycol) chain must be protected to ensure that the alkylation reaction occurs at the correct position.

Common protecting groups for alcohols include:

Benzyl (Bn) ethers: These are robust and can be removed by hydrogenolysis.

Silyl ethers (e.g., TBDMS, TIPS): These are versatile and can be removed with fluoride (B91410) ions.

Tetrahydropyranyl (THP) ethers: These are stable to many reaction conditions but can be removed with acid.

The choice of protecting group depends on the specific reaction conditions of the subsequent steps. The protecting group must be stable during the etherification reaction and must be removable at the end of the synthesis without affecting the rest of the molecule.

Controlled Polymerization Techniques for Polyether Alcohols

For the synthesis of polyether alcohols with well-defined chain lengths and low dispersity, controlled polymerization techniques are invaluable. sigmaaldrich.commdpi.com These methods allow for the precise control of polymer architecture. acs.orgresearchgate.net

Anionic Ring-Opening Polymerization (AROP): This is a powerful technique for synthesizing polyethers. acs.orgwikipedia.orgyoutube.com It involves the use of a nucleophilic initiator, such as an alkoxide, to open a cyclic ether monomer like ethylene oxide. semanticscholar.orglibretexts.orgpatsnap.comyoutube.com The polymerization proceeds in a living manner, meaning that the polymer chains continue to grow as long as monomer is available, and termination reactions are absent. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. ebrary.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method that can be used to synthesize a wide variety of polymers, including polyether alcohols. cmu.edunih.govacs.orgcmu.eduyoutube.com It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. sigmaaldrich.com This allows for the controlled growth of polymer chains, leading to well-defined polymers.

Table 2: Comparison of Controlled Polymerization Techniques for Polyether Alcohols

| Technique | Monomers | Initiators | Catalysts | Advantages | Disadvantages |

| Anionic Ring-Opening Polymerization (AROP) | Cyclic ethers (e.g., ethylene oxide) | Alkoxides, hydroxides | - | Well-defined polymers, narrow MWD | Sensitive to impurities, limited monomer scope |

| Atom Transfer Radical Polymerization (ATRP) | Vinyl monomers (e.g., acrylates with ether side chains) | Alkyl halides | Transition metal complexes | Wide monomer scope, tolerant to functional groups | Catalyst removal can be challenging |

Purification and Isolation Techniques for High Purity this compound

Achieving high purity for long-chain polyoxyethylene ethers like this compound is critical for its performance in specialized applications. The synthesis of such molecules often results in a mixture containing unreacted starting materials, catalysts, and a distribution of polymer homologs (ethoxymers) with varying ethylene oxide chain lengths. nih.gov Consequently, a multi-step purification strategy is typically required to isolate the target compound with a purity of ≥99%. anatrace.com

Common purification methods exploit the physicochemical differences between the desired product and the impurities. These techniques range from traditional methods like distillation and extraction to more advanced chromatographic separations.

Chromatographic Methods: Column chromatography is a powerful technique for purifying polyethylene (B3416737) glycol (PEG) derivatives. nih.govresearchgate.net One effective approach uses polystyrene-divinylbenzene beads as the stationary phase with an ethanol/water eluent, which allows for preparative scale purification and achieves high purity (>99%) in a single step. nih.gov Another common method employs silica (B1680970) gel column chromatography. researchgate.net For analytical verification of purity, High-Pressure Liquid Chromatography (HPLC) is a standard method. anatrace.comnih.gov

Extraction and Phase Separation: Liquid-liquid extraction is a scalable method for removing impurities. A multi-step process can be employed, starting with dissolving the crude polymer in deionized water to eliminate insoluble organic byproducts. The polymer is then extracted from the aqueous phase using a solvent like dichloromethane. polymersource.ca Further purification can be achieved by adjusting the pH of an aqueous solution of the compound to between 8 and 11 and performing an extraction with a mixed organic solvent system, such as toluene (B28343) and chloroform, at a controlled temperature. epo.org This method effectively separates the desired carboxyl-functionalized PEG compound (if applicable) from non-functionalized impurities.

Distillation and Precipitation: For alcohol ethoxylates, distillation is a common industrial method to remove unreacted alcohol and lower ethoxylate homologs. google.com This process can be followed by steam treatment to remove volatile impurities. google.com After initial purification steps, the concentrated product can be precipitated by adding it to a non-solvent, such as cold diethyl ether, to isolate the purified polymer. polymersource.ca The final product is typically dried under a vacuum to remove any residual solvents. polymersource.ca

| Technique | Description | Key Impurities Removed | Reference |

|---|---|---|---|

| Column Chromatography (Polystyrene-Divinylbenzene) | Separation based on hydrophobicity using a polymeric stationary phase and ethanol/water eluents. Suitable for preparative scale. | Homologs with different chain lengths, unreacted starting materials. | nih.gov |

| Column Chromatography (Silica Gel) | Separation based on polarity. Effective for removing non-polar impurities and separating PEG derivatives. | Unreacted alcohols, less polar byproducts. | researchgate.net |

| Liquid-Liquid Extraction | Partitioning of the compound and impurities between two immiscible liquid phases (e.g., water and an organic solvent like dichloromethane). | Water-soluble catalysts, salts, and highly polar or non-polar impurities. | polymersource.caepo.org |

| Fractional Distillation | Separation based on boiling point differences, often under vacuum to prevent degradation. | Unreacted fatty alcohols and lower molecular weight ethoxylates. | google.com |

| Precipitation | Inducing the purified polymer to solidify from a solution by adding a non-solvent (e.g., cold diethyl ether). | Solvent-soluble impurities. | polymersource.ca |

Green Chemistry Principles in this compound Synthesis

The synthesis of surfactants is increasingly scrutinized through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. surfactgreen.comresearchgate.net The production of this compound, an alcohol ethoxylate, can be evaluated against several key green chemistry principles.

Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. jocpr.comrsc.org The Williamson ether synthesis, a classical method for forming ethers, can have a lower atom economy due to the formation of salt byproducts (e.g., NaCl or NaBr). wikipedia.org In contrast, the direct addition of ethylene oxide to an alcohol is an addition reaction and, in theory, has 100% atom economy as all atoms of the reactants are incorporated into the final product. scranton.edu However, the practical atom economy is reduced by the formation of side products.

Use of Renewable Feedstocks: A major focus of green chemistry is the shift from petrochemical feedstocks to renewable, bio-based resources. greenchemistry-toolkit.org For the synthesis of this compound, both the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain can potentially be derived from biomass. The fatty alcohol portion can be sourced from plant oils, while ethylene glycol, the precursor to ethylene oxide, can be produced from the chemical conversion of renewable resources like cellulose, starch, or glycerol. researchgate.netgoogle.comresearchgate.net

Catalysis: The choice of catalyst is crucial in ethoxylation reactions. Traditional homogeneous basic catalysts like NaOH or KOH are effective but can lead to a broad distribution of ethoxymers. nih.gov Research into alternative catalysts aims to improve selectivity and reduce byproducts. Heterogeneous catalysts and specialized basic catalysts with complex structures can produce a narrower product distribution, which is often preferable for performance and biodegradability. nih.govgoogle.com Using catalysts that are more selective and can be easily separated and reused aligns with green chemistry goals by reducing waste and improving efficiency.

Design for Degradation: Alcohol ethoxylates are generally considered to be readily biodegradable. windows.netkorgc.com The structure of the molecule, specifically the linearity of the alkyl chain, is a key factor in its environmental persistence. Linear alcohol ethoxylates, such as the target compound, are typically more rapidly biodegradable than their branched-chain counterparts. windows.netcore.ac.uk The biodegradation process often involves the shortening of the ethoxylate chain and subsequent degradation of the fatty alcohol. researchgate.netpjoes.com Designing the molecule for ready biodegradation ensures it does not persist in the environment after its intended use.

Energy Efficiency: The production of surfactants can be energy-intensive. marketdataforecast.com Green chemistry encourages conducting syntheses at ambient temperature and pressure where possible. While ethoxylation reactions typically require elevated temperatures (50-160°C), optimizing catalyst performance can lead to milder reaction conditions and reduced energy consumption. wikipedia.orggoogle.com Furthermore, non-ionic surfactants themselves are being explored for their ability to improve heat transfer and energy efficiency in various industrial water systems. pacesolutions.com

| Green Chemistry Principle | Application in Synthesis of this compound | Research Findings & Significance | Reference |

|---|---|---|---|

| Atom Economy | Ethoxylation via direct addition of ethylene oxide to the alcohol theoretically offers 100% atom economy. | Maximizes the efficiency of reactant use, minimizing waste compared to substitution reactions like the Williamson ether synthesis. | wikipedia.orgscranton.edu |

| Use of Renewable Feedstocks | Utilizing fatty alcohols from plant oils and ethylene oxide derived from bio-ethanol or biomass. | Reduces dependence on finite fossil fuels and lowers the carbon footprint of the final product. | researchgate.netresearchgate.netgoogle.com |

| Catalysis | Employing selective catalysts (e.g., narrow-range ethoxylation catalysts) to control the distribution of ethoxymers. | Improves product quality, reduces the need for extensive purification, and can lower energy requirements. Acidic catalysts can yield narrower distributions but may create more byproducts. | nih.govresearchgate.net |

| Design for Degradation | The linear alkyl chain and ether linkages are designed for ready biodegradation in aquatic environments. | Linear alcohol ethoxylates are known to be more biodegradable than branched isomers, preventing environmental persistence. | windows.netresearchgate.netpjoes.com |

| Energy Efficiency | Optimizing reaction conditions (temperature, pressure) through advanced catalytic systems. | Reduces the overall energy consumption of the manufacturing process, leading to lower costs and environmental impact. | marketdataforecast.compacesolutions.com |

Advanced Spectroscopic and Structural Elucidation of 3,6,9,12,15,18 Hexaoxahexatriacontan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful method for probing the chemical environment of individual atoms within a molecule, offering detailed insights into its structure, connectivity, and conformational dynamics in both solution and solid states. nsf.gov

One-dimensional ¹H and ¹³C NMR are fundamental for verifying the primary structure of 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol. The spectra confirm the presence of the two principal components: the octadecyl (C18) alkyl chain and the hexaethylene glycol chain, along with the terminal hydroxyl group.

The ¹H NMR spectrum displays characteristic signals for the alkyl chain, including a triplet corresponding to the terminal methyl (CH₃) group and a broad signal for the repeating methylene (B1212753) (-(CH₂)₁₆-) groups. The polyethylene (B3416737) glycol portion is dominated by a strong signal from the repeating oxyethylene units (-O-CH₂-CH₂-O-). Distinct signals for the methylene group adjacent to the terminal hydroxyl (-CH₂-OH) and the methylene groups at the junction of the alkyl and PEG chains are also resolved. acs.orgnih.gov

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment producing a distinct peak. The chemical shift of each carbon is influenced by its neighbors, confirming the sequence of the atoms. libretexts.org The presence of the electronegative oxygen atoms causes the carbons in the PEG chain to appear at a higher chemical shift (downfield) compared to most carbons in the alkyl chain. libretexts.org Ignoring the ¹³C coupling in large polymers can lead to incorrect assignments in ¹H NMR spectra, but when correctly analyzed, it can improve the accuracy of molecular weight and functionalization determination. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment (Structure: CH₃(CH₂)₁₆CH₂-O-(CH₂CH₂O)₅-CH₂CH₂-OH) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Alkyl Chain | ||

| CH₃ -(CH₂)₁₇-O-... | ~0.88 (t) | ~14 |

| CH₃-** (CH₂)₁₆-CH₂-O-... | ~1.25 (br s) | ~22-32 |

| ...-(CH₂)₁₅-CH₂ -CH₂-O-... | ~1.57 (p) | ~26 |

| ...-(CH₂)₁₆-CH₂ -O-... | ~3.40 (t) | ~71 |

| PEG Chain | ||

| ...-O- (CH₂CH₂O)₅**-CH₂CH₂OH | ~3.65 (s) | ~70.5 |

| ...-O-CH₂CH₂ -OH | ~3.72 (t) | ~61 |

| ...-O-CH₂CH₂-OH | Variable | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity: s = singlet, t = triplet, p = pentet, br s = broad singlet.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms, confirming the topology of the molecule by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.eduemerypharma.com It would be used to verify the sequence of the alkyl chain by showing correlations between adjacent methylene groups. It would also confirm the -CH₂-CH₂-O- linkages within the PEG segment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). columbia.edu HSQC is invaluable for assigning the crowded ¹³C spectrum by linking each carbon signal to an already assigned proton signal, providing unambiguous C-H connectivity. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This technique is critical for assembling the molecular fragments. It provides definitive evidence of the ether linkage between the octadecyl chain and the hexaethylene glycol chain by showing a correlation between the protons on the first carbon of the PEG chain and the last carbon of the alkyl chain through the bridging oxygen atom. youtube.comyoutube.com

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlation From | Correlation To | Structural Information Confirmed |

| COSY | H on C1 of alkyl chain | H on C2 of alkyl chain | Alkyl chain connectivity |

| COSY | H on PEG unit (-O-CH₂ -CH₂-O-) | H on adjacent PEG unit (-O-CH₂-CH₂ -O-) | PEG chain connectivity |

| HSQC | All non-exchangeable protons | Their directly attached carbons | Unambiguous C-H assignments |

| HMBC | Protons on C18 of alkyl chain | Carbon at C1 of PEG chain | C18-O-PEG ether linkage |

| HMBC | Protons on terminal -CH₂OH of PEG | Carbon of adjacent -CH₂- group | Position of the terminal alcohol |

The flexibility of the polyethylene glycol chain and the alkyl tail can be investigated using temperature-dependent NMR studies. As temperature increases, molecular motion becomes faster. This change in dynamics affects NMR parameters such as chemical shifts and signal linewidths. For PEG-like structures, increasing temperature can lead to the "melting" of ordered or crystalline structures into more mobile states, which is observable as a sharpening of NMR signals. acs.org By monitoring these changes, researchers can gain insight into the conformational flexibility, the presence of ordered microstructures in solution, and the energy barriers associated with segmental motion. rsc.orgnih.gov

In the solid state, where molecular tumbling is restricted, solid-state NMR (ssNMR) provides critical information about molecular structure, packing, and dynamics. nsf.govresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For a semi-crystalline material like this compound, ssNMR can distinguish between the rigid, ordered crystalline domains and the more mobile amorphous regions. solidstatenmr.org.uk The crystalline regions typically give rise to narrow peaks, while the amorphous regions produce broader signals. solidstatenmr.org.uk Furthermore, ssNMR relaxation time measurements (T₁ and T₁ρ) can probe segmental dynamics across a wide range of timescales, revealing the mobility of the alkyl chain and the PEG segments in the solid phase. rsc.orgresearchgate.net This information is key to understanding the material's bulk properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of polar, high molecular weight molecules like PEG derivatives. researchgate.net The technique generates intact molecular ions from a solution, typically by forming protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, as the ether oxygens in the PEG chain readily chelate alkali metal cations. pharmtech.com High-resolution ESI-MS can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula (C₃₀H₆₂O₇).

Further structural confirmation is obtained through tandem mass spectrometry (MS/MS). In this experiment, the isolated molecular ion is fragmented through collision-induced dissociation (CID). For PEG-containing molecules, fragmentation is characterized by the sequential neutral loss of ethylene (B1197577) oxide monomer units (C₂H₄O, 44.026 Da). nih.govresearchgate.net This characteristic fragmentation pattern provides definitive proof of the polyethylene glycol chain's presence and integrity.

Table 3: Expected Molecular Ions and Characteristic Fragments in ESI-MS

| Ion/Fragment | Formula | Calculated m/z | Description |

| Molecular Ions | |||

| [M+H]⁺ | [C₃₀H₆₃O₇]⁺ | 535.457 | Protonated molecule |

| [M+Na]⁺ | [C₃₀H₆₂O₇Na]⁺ | 557.439 | Sodiated molecule |

| [M+K]⁺ | [C₃₀H₆₂O₇K]⁺ | 573.413 | Potassiated molecule |

| Major CID Fragments (from [M+Na]⁺) | |||

| [M+Na - C₂H₄O]⁺ | [C₂₈H₅₈O₆Na]⁺ | 513.413 | Loss of one ethylene oxide unit |

| [M+Na - 2(C₂H₄O)]⁺ | [C₂₆H₅₄O₅Na]⁺ | 469.387 | Loss of two ethylene oxide units |

| [M+Na - 3(C₂H₄O)]⁺ | [C₂₄H₅₀O₄Na]⁺ | 425.361 | Loss of three ethylene oxide units |

| [M+Na - 4(C₂H₄O)]⁺ | [C₂₂H₄₆O₃Na]⁺ | 381.334 | Loss of four ethylene oxide units |

| [M+Na - 5(C₂H₄O)]⁺ | [C₂₀H₄₂O₂Na]⁺ | 337.308 | Loss of five ethylene oxide units |

Note: m/z values are for the monoisotopic mass.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for Oligomer Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for characterizing the molecular weight and oligomer distribution of polymeric compounds like this compound. bath.ac.uk This soft ionization method allows for the analysis of large, non-volatile molecules without significant fragmentation, providing a detailed snapshot of the different chain lengths present in a sample. bath.ac.uk

In the analysis of polyethylene glycol (PEG) ethers, MALDI-TOF MS can determine the absolute molecular weight of individual polymer chains. bath.ac.uk The resulting spectrum displays a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit, which is ethylene oxide (44 Da). bath.ac.uk This allows for confirmation of the sample's purity and the identification of the polymer series. bath.ac.uk

For successful analysis of PEG compounds, the selection of an appropriate matrix and cationizing agent is critical. bath.ac.uk Common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). bath.ac.ukresearchgate.net The addition of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), facilitates the formation of sodiated adducts [M+Na]+, which are readily detected. bath.ac.uk Studies have shown that tertiary matrix systems, combining multiple common matrices like DHB, CHCA, and sinapinic acid (SA), can enhance signal-to-noise ratios and improve results due to more uniform sample spot morphology. researchgate.net

The detailed data from MALDI-TOF MS is invaluable for confirming the structural purity of PEG derivatives, which is often difficult to achieve with less sensitive methods like NMR or GPC alone. scielo.br The technique can clearly resolve the distribution of oligomers and identify different end-group functionalities, making it essential for quality control and detailed structural verification. scielo.brbruker.com

Table 1: Representative MALDI-TOF Parameters for PEG Analysis

| Parameter | Description | Example |

|---|---|---|

| Matrix | A crystalline substance that co-crystallizes with the analyte and absorbs laser energy. | α-cyano-4-hydroxycinnamic acid (CHCA) bath.ac.uk |

| Cationizing Agent | A salt added to promote the formation of stable adduct ions. | Sodium trifluoroacetate (NaTFA) bath.ac.uk |

| Ionization Mode | The polarity of the ions being detected. | Positive Reflector Mode bruker.com |

| Resulting Ions | The type of ions observed in the mass spectrum. | Primarily sodiated adducts, [M+Na]+ researchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. These methods are sensitive to the vibrations of specific chemical bonds and can elucidate details about conformation and intermolecular forces, such as hydrogen bonding. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. researchgate.net For a polyoxyethylene alkyl ether like this compound, the IR spectrum is dominated by features of the polyether backbone and the terminal hydroxyl group. Key absorptions include:

O-H Stretching: A broad band typically observed in the 3600-3300 cm⁻¹ region, characteristic of the terminal hydroxyl group involved in hydrogen bonding. semanticscholar.org

C-H Stretching: Strong bands in the 3000-2850 cm⁻¹ range are assigned to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the alkyl and polyether chains. researchgate.net

C-O Stretching: A very strong, often complex band system between 1200 cm⁻¹ and 1000 cm⁻¹ is the most prominent feature for polyethylene glycols, corresponding to the C-O-C ether linkages. bas.bg

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds and the homonuclear polymer backbone. researchgate.net For PEG-like structures, characteristic Raman bands include:

CH₂ Stretching: Strong signals between 2800 and 3000 cm⁻¹ correspond to the methylene group C-H stretching vibrations. researchgate.net

CH₂ Bending/Scissoring: Lines observed from 1440 to 1484 cm⁻¹ are characteristic of CH₂ scissoring motions. researchgate.net

C-O-C and C-C-O Bending: The low-frequency region (<400 cm⁻¹) contains bands related to bending vibrations of the ether backbone, which are sensitive to the polymer's conformation. bas.bg

Studies on PEG blends and solutions show that both IR and Raman spectroscopy can detect changes in hydrogen bonding and crystallinity. researchgate.netbas.bg For instance, shifts in the O-H stretching band can indicate changes in the intermolecular connectivity, while variations in the C-O-C and CH₂ bending modes can reflect changes in the polymer's solid-state packing and conformation. researchgate.netbas.bg

Table 2: Key Vibrational Bands for Polyoxyethylene Ethers

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopic Method |

|---|---|---|

| ~3450 | O-H Stretch (Hydrogen-bonded) | IR semanticscholar.org |

| ~2880 | C-H Stretch (Aliphatic) | IR & Raman researchgate.netresearchgate.net |

| ~1480 | CH₂ In-plane Bending | Raman bas.bg |

| ~1466 | C-H Bending | IR researchgate.net |

| ~1100 | C-O-C Stretch (Ether) | IR & Raman bas.bgresearchgate.net |

X-ray Crystallography and Diffraction Studies for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. utoronto.ca It relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal. rigaku.com However, for a long, flexible molecule like this compound, obtaining a single crystal suitable for analysis is exceptionally challenging due to conformational flexibility and the tendency of such polymers to have high polydispersity.

Crystallinity: The presence of sharp peaks indicates crystalline domains, while broad, amorphous halos suggest disordered regions. The percentage of crystallinity can be evaluated from the diffractogram. bas.bg

Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct diffraction patterns. Studies on drug-PEG dispersions have shown that the final polymorphic form can depend on the preparation method and composition. nih.gov

Crystal Structure: In some cases, the pattern can be indexed to determine the unit cell dimensions of the crystalline phase. dtic.mil For PEGs, a helical conformation within a monoclinic unit cell is common.

Studies using X-ray diffraction on various PEG systems have revealed how factors like molecular weight, solvent casting, and blending with other substances influence the solid-state structure. bas.bgelsevierpure.com For example, the nature of the solvent used in sample preparation can significantly alter the resulting crystallinity of PEG samples. bas.bg

Advanced Chromatography Coupled Techniques for Purity and Isomeric Analysis

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers like this compound. researchgate.net It separates molecules based on their hydrodynamic volume, or "effective size in solution," rather than their molecular weight directly. researchgate.net This allows for the determination of the complete molecular weight distribution of a polymer sample. researchgate.net

In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel particles. researchgate.net Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. youtube.com

The primary results from a GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

For polyethylene glycols, GPC can be performed using organic solvents like tetrahydrofuran (B95107) (THF) or aqueous mobile phases. chromatographyonline.com The choice of solvent and column is critical for achieving good separation. chromatographyonline.com The system is calibrated using a series of narrow polymer standards with known molecular weights. A refractive index (RI) detector is commonly used, as it provides a universal response to concentration, which is ideal for polymers lacking a strong UV chromophore. iitk.ac.in

Table 3: GPC System Parameters for Polymer Analysis

| Component | Function / Description | Common Choice for PEGs |

|---|---|---|

| Mobile Phase | The solvent that carries the sample through the column. | Tetrahydrofuran (THF) or water with salt. chromatographyonline.com |

| Column | The stationary phase containing porous particles that separate molecules by size. | Styrene-divinylbenzene (for organic GPC) or modified silica (B1680970)/polymer (for aqueous GPC). chromatographyonline.com |

| Detector | Senses the polymer as it elutes from the column. | Refractive Index (RI) Detector. iitk.ac.in |

| Calibration | Establishes the relationship between retention time and molecular weight. | Narrow PEO/PEG standards. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of this compound and separating its individual oligomers. ingenieria-analitica.com Unlike GPC, which separates primarily by size, HPLC can separate components based on differences in their chemical affinity for the stationary and mobile phases, allowing for high-resolution separation of closely related species. advancechemjournal.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing PEG and its derivatives. researchgate.net In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and a more organic solvent like acetonitrile. ingenieria-analitica.com Under these conditions, shorter, more polar oligomers elute first, while longer, more non-polar oligomers are retained more strongly.

Since this compound lacks a strong UV chromophore, standard UV detection is not effective. Instead, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) are employed. ingenieria-analitica.comnih.gov ELSD is particularly well-suited for gradient elution and provides a response for any analyte that is less volatile than the mobile phase, making it ideal for PEG analysis. ingenieria-analitica.com HPLC coupled with MS (LC-MS) offers the dual benefit of separation and mass identification, providing definitive confirmation of impurities. nih.gov

This high-resolution separation allows for the quantification of low-level impurities, such as diol contaminants in monofunctional PEG ethers, which is critical for applications requiring high-purity materials. researchgate.net

Table 4: Typical HPLC Configuration for PEG Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Mode | The mechanism of separation. | Reversed-Phase (RP-HPLC) researchgate.net |

| Stationary Phase | The solid packing material inside the column. | C18-bonded silica units.it |

| Mobile Phase | A solvent gradient used to elute the sample components. | Water and Acetonitrile gradient ingenieria-analitica.com |

| Detector | The device used to "see" the eluting components. | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) ingenieria-analitica.comnih.gov |

Theoretical and Computational Investigations of 3,6,9,12,15,18 Hexaoxahexatriacontan 1 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are widely used for optimizing molecular geometries and calculating electronic properties. mdpi.com For a molecule with both a hydrophobic alkyl chain and a hydrophilic polyether chain, these calculations can reveal critical information about charge distribution, orbital energies, and sites susceptible to chemical attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

These calculations can also map the electrostatic potential (ESP) onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether linkages and the terminal hydroxyl group are expected to be electron-rich, making them primary sites for hydrogen bonding and interactions with cations.

| Calculated Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the tendency to donate electrons; localized on the oxygen atoms. |

| LUMO Energy | Indicates the tendency to accept electrons; relevant for interactions with electrophiles. |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability. |

| Electrostatic Potential (ESP) | Maps charge distribution, identifying sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, highlighting the polarity of C-O bonds. |

Conformational Analysis and Energy Minimization Studies

The significant flexibility of the long alkyl and polyoxyethylene chains in this compound means it can adopt a vast number of conformations. Understanding this conformational landscape is key to explaining its physical properties.

Due to the large size of the molecule, all-atom molecular dynamics (MD) simulations are the preferred method for studying its dynamic behavior and flexibility. nih.gov In MD simulations, the molecule's trajectory over time is calculated by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics (MM) force field (e.g., OPLS-AA, CHARMM). nih.gov These simulations can model the polymer chain in various environments, such as in a vacuum, in an aqueous solution, or at an interface. rsc.orgrsc.org

MD studies allow for the analysis of the radius of gyration (Rg), which provides a measure of the molecule's compactness, and the end-to-end distance of the polymer chains. These parameters reveal how the chain's flexibility is influenced by temperature and the surrounding solvent. For instance, the flexibility of the polyoxyethylene chain is crucial for its hydration and interaction with water molecules, which underpins the surfactant's solubility and cloud point. nih.gov Coarse-grained (CG) models, where groups of atoms are represented as single beads, can also be employed to study larger-scale phenomena like micelle formation over longer timescales. rsc.orgrsc.org

| Simulation Parameter | Typical Application/Value | Relevance |

|---|---|---|

| Force Field | OPLS-AA, GROMOS, CHARMM | Defines the potential energy function for atomic interactions. |

| Time Step | 1-2 fs | Determines the interval for integrating equations of motion. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Length of the simulation, crucial for observing conformational changes. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates realistic experimental conditions. |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) | Explicitly models the effect of the solvent on conformation. |

The flexibility of the polyether chain arises from rotations around the C-C and C-O single bonds. The energy associated with these rotations is described by torsional potentials. nih.gov These potentials typically have multiple energy minima corresponding to stable rotational isomeric states (conformers). youtube.com For a sequence of atoms like O-C-C-O in the polyether backbone, the most stable conformation is typically the trans state (torsional angle ~180°), where steric hindrance is minimized. researchgate.net

| Torsional State | Approximate Dihedral Angle | Relative Energy | Significance |

|---|---|---|---|

| Trans (t) | 180° | Lowest (most stable) | Leads to a more extended chain conformation. researchgate.net |

| Gauche (g±) | ±60° | Higher than trans | Contributes to chain flexibility and a more compact, coiled structure. researchgate.net |

Modeling of Intermolecular Interactions and Supramolecular Assembly Propensities

As a surfactant, this compound is designed to self-assemble in solution. Computational modeling is invaluable for investigating the driving forces behind these intermolecular interactions and predicting the resulting supramolecular structures. rsc.orgrsc.org

The self-assembly process is driven by a delicate balance of forces. In aqueous solution, the hydrophobic octadecyl tails avoid contact with water, leading to the hydrophobic effect. Simultaneously, the hydrophilic polyoxyethylene headgroups interact favorably with water. These competing interactions lead to the formation of aggregates such as micelles above a certain concentration known as the critical micelle concentration (CMC).

Coarse-grained (CG) molecular dynamics simulations are particularly effective for modeling these large-scale assembly processes, which occur on time and length scales inaccessible to all-atom simulations. rsc.orgrsc.org In these models, the long alkyl tail might be represented by a few hydrophobic beads, and the polyether chain by a series of hydrophilic beads. These simulations can predict the formation of spherical or cylindrical micelles, or even more complex phases like lamellar structures, depending on concentration and temperature. rsc.orgrsc.orgprinceton.edu Studies on similar surfactants show that intermolecular forces are dominated by van der Waals interactions, with Lewis acid-base interactions also playing a key role, particularly between the ether oxygens and other molecules. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters for a given molecular structure. These predicted data can then be compared with experimental spectra (e.g., NMR, IR, Mass Spectrometry) to validate the computed structure or to help interpret experimental results.

For large and flexible molecules, predicting a full spectrum is challenging. However, specific parameters can be calculated with high accuracy. For instance, using techniques like Collision Cross Section (CCS) modeling, it is possible to predict the CCS value of different ions of the molecule. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and can be measured experimentally using ion mobility-mass spectrometry. The close agreement between predicted and experimental CCS values provides confidence in the computationally determined 3D structure of the ion.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 535.45678 | 247.0 |

| [M+Na]+ | 557.43872 | 248.6 |

| [M-H]- | 533.44222 | 230.0 |

| [M+NH4]+ | 552.48332 | 245.0 |

| [M+K]+ | 573.41266 | 246.9 |

Supramolecular Chemistry and Self Assembly Research Involving 3,6,9,12,15,18 Hexaoxahexatriacontan 1 Ol

Formation of Ordered Nanostructures and Mesophases (Non-biological)

The dual nature of 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol, with its distinct hydrophobic and hydrophilic segments, is the primary driver for its self-assembly into organized structures in both aqueous and organic environments. This behavior is fundamental to its classification as a surfactant. The process of self-assembly is a spontaneous organization of molecules into stable, non-covalently bonded aggregates.

Micellization and Vesicle Formation in Aqueous and Organic Media

In aqueous solutions, when the concentration of this compound surpasses a specific threshold known as the critical micelle concentration (CMC), the molecules aggregate to form micelles. researchgate.net This self-assembly is driven by the hydrophobic effect, where the hydrophobic octadecyl tails cluster together to minimize their contact with water, while the hydrophilic hexaethylene glycol heads form a shell that interfaces with the aqueous environment. escholarship.org The shape and size of these micelles are influenced by factors such as the surfactant's molecular structure, its concentration, and the surrounding environmental conditions. escholarship.org While direct data for this specific compound is limited, studies on similar non-ionic surfactants, such as hexaethylene glycol monododecyl ether (C12E6), show a transition from spherical to more elongated, worm-like micelles as concentration increases. It is expected that this compound would exhibit similar behavior, likely forming larger aggregates due to its longer hydrophobic tail.

Vesicles are another form of self-assembled structure, consisting of a lipid bilayer enclosing an aqueous core. wikipedia.org These can be formed by amphiphilic molecules like this compound, particularly in specific solvent conditions or in mixtures with other lipids. The formation of vesicles is a critical process in various applications, including the encapsulation and delivery of substances. nih.govnih.gov The machinery of vesicle formation involves the precise organization of the constituent molecules to create a stable, enclosed structure. dundee.ac.uk

In organic, nonpolar media, the self-assembly process is inverted. The hydrophilic head groups form the core of the aggregate, minimizing their exposure to the nonpolar solvent, while the hydrophobic tails extend outwards. This results in the formation of reverse micelles. Research on cationic gemini (B1671429) surfactants in cyclohexane (B81311) has demonstrated the formation of reverse lyotropic liquid crystalline phases and reverse vesicles, highlighting the diverse self-assembly possibilities in organic solvents. nih.gov

Table 1: Micellar Properties of Related Non-ionic Surfactants

| Surfactant | Critical Micelle Concentration (CMC) | Micellar Shape | Reference |

|---|---|---|---|

| Hexaethylene glycol monododecyl ether (C12E6) | 70-80 µM at 25°C | Spherical to worm-like | |

| Octaethylene-glycol monododecyl ether (C12E8) | Varies with temperature | Increases with temperature | nih.gov |

This table presents data for shorter-chain analogues to provide context for the expected behavior of this compound.

Liquid Crystalline Phases and Their Structural Characterization

At concentrations significantly above the CMC, surfactants can form more ordered structures known as liquid crystalline phases or mesophases. wikipedia.org These phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid, possessing long-range orientational order but lacking long-range positional order. researchgate.netacs.org For surfactants in solution (lyotropic liquid crystals), the type of phase formed is dependent on concentration and temperature. nih.govmcgill.ca

Common lyotropic liquid crystalline phases include the lamellar (Lα), hexagonal (H I), and various cubic phases. bohrium.com In the lamellar phase, surfactant bilayers are separated by layers of solvent. The hexagonal phase consists of cylindrical micelles packed in a hexagonal array. mcgill.ca The specific phase adopted by this compound would depend on the balance of intermolecular forces, including the repulsion between head groups and the packing constraints of the hydrophobic tails.

The structural characterization of these phases is typically performed using techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and polarized light microscopy. These methods provide information on the dimensions and arrangement of the self-assembled structures. For instance, SAXS patterns can reveal the repeating distances in lamellar or hexagonal phases, allowing for the determination of their structural parameters. nih.gov While specific studies on the liquid crystalline behavior of this compound are not widely available, research on similar non-ionic surfactants provides a framework for understanding its potential to form such ordered mesophases. researchgate.netnih.gov

Role as a Building Block in Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. nih.gov These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The field of supramolecular chemistry heavily relies on the principles of molecular recognition and self-assembly inherent in host-guest systems. surrey.ac.uk

The structure of this compound, with its flexible hexaethylene glycol chain, makes it a potential building block for the construction of host-like architectures. The ethylene (B1197577) oxide units can coordinate with cations, similar to the action of crown ethers, which are well-known host molecules. nih.gov For example, research has shown that 18-crown-6 (B118740) can form complexes with cisplatin, enhancing its solubility and stability through host-guest interactions. mdpi.com

While direct evidence of this compound acting as a primary host is limited, its amphiphilic nature allows it to be a component in larger supramolecular assemblies that can encapsulate guest molecules. The micellar and vesicular structures it forms can act as micro- or nano-reactors, encapsulating guest molecules in their core or within their bilayer, respectively. This demonstrates its role as a foundational building block for creating complex, functional host-guest systems. Further research could explore the synthesis of more complex host structures derived from this versatile surfactant.

Interfacial Phenomena and Surface Adsorption Studies for Materials Applications (Non-biological surfaces)

The surfactant nature of this compound dictates its tendency to adsorb at interfaces, such as the air-water or solid-liquid interface. This adsorption alters the interfacial properties, a phenomenon that is harnessed in numerous materials science applications.

Studies on the adsorption of similar non-ionic surfactants, like hexaethylene glycol monododecyl ether (C12E6), on hydrophilic surfaces such as silica (B1680970) have been conducted using techniques like neutron reflection. acs.org These studies reveal the formation of a surfactant monolayer at the solid-liquid interface. The temperature dependence of the adsorption of C12E6 on silica sols has also been investigated, providing insights into the thermodynamics of this process. acs.org Furthermore, research on the adsorption of penta(ethylene glycol) monododecyl ether at the poly(methyl methacrylate)-water interface has been explored using spectroscopic ellipsometry. surrey.ac.uk

It is expected that this compound would exhibit similar adsorption behavior, forming a well-defined layer on various non-biological surfaces. The longer octadecyl chain would likely lead to a more densely packed and robust adsorbed layer compared to its shorter-chain counterparts. This property is crucial for applications such as surface modification, lubrication, and the stabilization of colloidal dispersions. The monomer-micelle equilibrium plays a significant role in the dynamics of adsorption and desorption from solid surfaces. nih.gov

Directed Self-Assembly for Designed Architectures and Functional Materials

Directed self-assembly (DSA) is a powerful strategy that guides the spontaneous organization of molecules into predefined, long-range ordered structures. elsevierpure.com This technique often utilizes block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. The amphiphilic nature of this compound makes it a simple analogue of a block copolymer, with a hydrophobic block (octadecyl chain) and a hydrophilic block (hexaethylene glycol chain).

In DSA, the self-assembly process is influenced by external cues, such as a pre-patterned substrate or an applied field, to achieve a desired architecture. nist.govyoutube.com This allows for the creation of intricate nanoscale patterns that are useful in a variety of technological applications, including nanolithography for the semiconductor industry. elsevierpure.comyoutube.com The ability to control the orientation and long-range order of self-assembled structures is a key advantage of DSA. nih.gov

While much of the research in DSA has focused on more complex block copolymers, the fundamental principles can be applied to surfactant systems like this compound. By controlling the conditions, it is possible to direct the formation of specific mesophases or to align self-assembled nanostructures on a surface. This can lead to the development of functional materials with tailored optical, electronic, or catalytic properties. mdpi.com The design of such nanostructures is an active area of research with the potential for significant technological impact. utexas.eduresearchgate.net

Applications of 3,6,9,12,15,18 Hexaoxahexatriacontan 1 Ol As a Chemical Building Block and Functional Material Precursor

Polymerization and Copolymerization Studies

The presence of a single reactive hydroxyl group allows 3,6,9,12,15,18-hexaoxahexatriacontan-1-ol to act as an initiator or a chain-terminating agent in various polymerization reactions, leading to the formation of macromolecules with a well-defined hydrophobic end-group.

The terminal hydroxyl group of this compound can initiate the ring-opening polymerization (ROP) of cyclic esters (lactones) and cyclic ethers to produce polyesters and polyethers, respectively. researchgate.netgoogle.com In these syntheses, the molecule acts as a macroinitiator, resulting in a polymer chain with the C18-polyether moiety at one end.

Polyester (B1180765) Synthesis: The synthesis of polyesters can be achieved through methods like polycondensation or ring-opening polymerization (ROP). researchgate.net Enzyme-catalyzed ROP, in particular, has gained interest as a green alternative to metal-based catalysis. researchgate.netnih.gov Using this compound as an initiator for the ROP of monomers such as ε-caprolactone would yield an amphiphilic diblock copolymer, poly(ethylene glycol)-block-poly(ε-caprolactone), with a terminal C18 alkyl group. This approach allows for the creation of biodegradable polyesters with tailored properties. nih.govmdpi.com

Polyether Synthesis: New methods for synthesizing polyethers involve the direct reaction of alcohols in the presence of a protic ionic salt as a catalyst. google.com While this method is typically described for diols to form polyether polymers, a mono-alcohol like this compound can be used to initiate the polymerization of epoxides, effectively creating a polyether chain extending from the original molecule's oxygen atom.

| Polymer Type | Synthesis Method | Monomer Example | Role of this compound | Resulting Structure |

| Polyester | Ring-Opening Polymerization (ROP) | ε-caprolactone | Initiator | C18-PEG-block-Poly(ε-caprolactone) |

| Polyester | Polycondensation | Adipoyl chloride, Trimethylolpropane allyl ether | Chain Modifier/End-capper | Functional polyester with C18-PEG end groups nih.gov |

| Polyether | Anionic Ring-Opening Polymerization | Ethylene (B1197577) Oxide, Propylene Oxide | Initiator | C18-PEG-block-Poly(alkylene oxide) |

| Polyether | Catalytic Dehydration | Self-condensation (minor) or with diols | Co-monomer/Modifier | Polyether with lipophilic end-groups google.com |

The synthesis of block and graft copolymers is a primary strategy for developing advanced materials with tunable properties. mdpi.comnih.gov this compound is an ideal starting material for creating amphiphilic block and graft copolymers due to its distinct hydrophobic and hydrophilic segments.

Block Copolymers: Block copolymers can be synthesized via sequential polymerization, where one block is synthesized first and then used as a macroinitiator to grow the second block. mdpi.com The terminal hydroxyl group of this compound can be chemically modified into an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov This allows for the synthesis of a second, different polymer block (e.g., polystyrene or poly(methyl methacrylate)) to be grown from the end of the hexaoxahexatriacontan-1-ol molecule, yielding well-defined AB diblock copolymers. mdpi.comresearchgate.net The characterization of these copolymers is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity. mdpi.comnih.gov

Graft Copolymers: Graft copolymers feature side chains attached to a polymer backbone. nih.govresearchgate.net There are three main strategies for their synthesis: "grafting-from," "grafting-onto," and "grafting-through". mdpi.comnih.govresearchgate.net

Grafting-onto: A pre-existing polymer backbone with reactive sites can be reacted with this compound (or a derivative) to attach the chains as grafts. researchgate.net

Grafting-through: The hydroxyl group of the molecule can be functionalized with a polymerizable group (e.g., a methacrylate (B99206) or styrene (B11656) group). This resulting "macromonomer" can then be copolymerized with other monomers to form a polymer backbone with the C18-PEG chains incorporated as grafts. researchgate.netnih.gov

These strategies enable the design of complex macromolecular architectures where the density and length of the grafted chains can be controlled to achieve desired material properties. nih.gov

Conjugation Chemistry and Derivatization for Advanced Materials

The versatility of this compound as a precursor is significantly enhanced by the chemical modification of its terminal hydroxyl group.

The terminal -OH group is a key functional handle for derivatization. Standard organic reactions can convert it into a variety of other functional groups, enabling its use in a broader range of applications and polymerization techniques.

Common Derivatization Reactions:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides (e.g., acryloyl chloride, methacryloyl chloride) to introduce polymerizable double bonds for free-radical polymerization.

Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to create a terminal halide, which can serve as an initiator for ATRP.

Tosylation/Mesylation: Reaction with tosyl chloride or mesyl chloride to form a good leaving group, facilitating nucleophilic substitution reactions.

Click Chemistry Moieties: Introduction of azide (B81097) or alkyne groups to enable highly efficient and specific "click" chemistry reactions for conjugation to other molecules or surfaces. nih.gov

These functionalization strategies allow for the precise tailoring of the molecule's reactivity for its subsequent use in creating more complex materials.

| Functional Group | Reagent Example | Purpose / Subsequent Reaction |

| Ester (acrylate/methacrylate) | Acryloyl chloride | Free-radical polymerization, "Grafting-through" macromonomer nih.gov |

| Alkyl Halide (Br, Cl) | 2-Bromoisobutyryl bromide | Initiator for Atom Transfer Radical Polymerization (ATRP) nih.gov |

| Azide | Sodium azide (following tosylation) | Azide-Alkyne "Click" Chemistry nih.gov |

| Carboxylic Acid | Thiol-ene reaction with mercaptocarboxylic acids nih.gov | Introduce pH-responsive character, site for amide coupling |

| Isocyanate | Reaction with diisocyanates | Polyurethane synthesis |

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, are of immense interest for their ability to self-assemble in solution. mdpi.commdpi.com Block copolymers derived from this compound are inherently amphiphilic. The C18 alkyl chain constitutes a robust hydrophobic block, while the heptaethylene glycol segment and any subsequently attached polymer block (if hydrophilic) form the hydrophilic part.

In aqueous environments, these copolymers spontaneously form nanostructures such as micelles or polymersomes. nih.govnih.gov The hydrophobic C18 tails aggregate to form a core, which can encapsulate non-polar substances, while the hydrophilic chains form a corona that interfaces with the water, ensuring colloidal stability. nih.gov

Industrial Applications:

Dispersants and Emulsifiers: The surfactant-like nature of these copolymers makes them effective at stabilizing emulsions and dispersing pigments or other solid particles in liquid media, with applications in paints, inks, and cosmetics. mdpi.com

Surface Modifiers: They can be used to alter the surface properties of materials, for example, to make a hydrophobic surface more hydrophilic and biocompatible.

Nanotechnology: The self-assembled nanostructures can serve as templates for creating ordered porous materials or as nanocarriers. nih.govresearchgate.net For instance, block copolymer self-assembly is a key technique in nanolithography for the microelectronics industry. researchgate.net

Responsive Materials: By incorporating stimuli-responsive blocks (e.g., polymers that react to changes in temperature or pH), "smart" materials can be developed that change their properties on demand. researchgate.netresearchgate.net

Role in the Development of New Catalytic Systems (e.g., as a ligand component or phase transfer catalyst component)

Polyethylene (B3416737) glycol (PEG) and its derivatives are known to function effectively in catalytic systems, primarily as phase-transfer catalysts (PTCs). bme.hurasayanjournal.co.in Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). bme.hu

The catalytic activity of PEG derivatives stems from the ability of the ether oxygens in the glycol chain to chelate cations, such as Na⁺ or K⁺. bme.huresearchgate.net This complexation allows an inorganic salt (e.g., KMnO₄, K₂CO₃) to be transported from the aqueous or solid phase into the organic phase where the organic substrate is dissolved, thus enabling the reaction to proceed.

This compound is particularly well-suited for this role. Its heptaethylene glycol chain provides the cation-binding sites, while the long C18 alkyl tail imparts significant lipophilicity. This enhanced solubility in the organic phase makes it a highly effective PTC compared to shorter-chain glycols. bme.hu Immobilized PEG derivatives have also been shown to be efficient and recyclable PTCs for reactions like cross-aldol condensations. mdpi.comnih.gov The use of such catalysts aligns with the principles of green chemistry by enabling reactions under mild conditions and allowing for easy separation and reuse of the catalyst. rasayanjournal.co.in

| Catalytic System | Role of this compound | Mechanism of Action | Example Application |

| Phase-Transfer Catalysis | Catalyst | The PEG chain complexes with a cation (e.g., K⁺) from an inorganic salt. The lipophilic C18 tail solubilizes this complex in the organic phase, allowing the anion to react with the organic substrate. bme.huresearchgate.net | Cross-aldol condensation, oxidation reactions, nucleophilic substitutions. mdpi.comnih.gov |

| Ligand for Metal Catalysis | Ligand Component | The ether oxygens can coordinate to metal centers, potentially modifying the solubility and reactivity of a homogeneous catalyst. | Not widely documented, but plausible based on polyether chemistry. |

Research into Lubricant or Solvent Additives (Focus on Chemical Interaction Mechanisms)

The dual nature of this compound, also known by synonyms such as hexaethylene glycol monostearyl ether or poly(ethylene glycol) monooctadecyl ether, makes it a subject of research for applications as a lubricant and solvent additive. Its efficacy in these roles is largely attributed to its ability to adsorb onto surfaces and alter interfacial properties.

As a lubricant additive, particularly in aqueous or polar base fluids, the compound's mechanism of action is primarily through the formation of a protective film on metal surfaces. The hydrophilic poly(ethylene glycol) chain can interact with the polar lubricant base, while the long hydrophobic octadecyl chain can form a low-friction interface. Research on similar poly(ethylene glycol) compounds has shown that they can act as effective corrosion inhibitors for metals like steel in acidic environments. researchgate.netnih.govresearchgate.netsapub.orgcore.ac.uk The inhibition of corrosion is achieved through the adsorption of the PEG molecules onto the metal surface, which blocks the active sites for both anodic and cathodic reactions. researchgate.netnih.govresearchgate.net The adsorption process for polyethylene glycol methyl ether on mild steel in hydrochloric acid has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. sapub.org

The chemical interaction mechanism involves the oxygen atoms in the ether linkages of the polyethylene glycol chain, which can coordinate with metal ions on the surface, leading to the formation of a stable, adsorbed layer. This layer acts as a physical barrier, preventing corrosive species from reaching the metal surface. Studies on mono ethylene glycol (MEG) have shown that it can reduce the corrosion rate of low carbon steel by decreasing the condensation rate of corrosive vapors on the metal surface. nih.gov

| Inhibitor System | Corrosion Inhibition Efficiency (%) | Mechanism | Reference |

| Polyethylene glycol in 1.0 M HCl on cold-rolled steel | Increases with concentration and temperature | Adsorption on metal surface, blocking anodic and cathodic reactions | researchgate.net |

| Mono Ethylene Glycol (MEG) on low carbon steel in acetic acid | Reduction in corrosion rate | Reduction of condensation rate, formation of a protective film | nih.gov |

| Polyethylene glycol methyl ether in 1N HCl on mild steel | Up to 90.50% | Adsorption following Langmuir isotherm, formation of a monolayer | sapub.org |